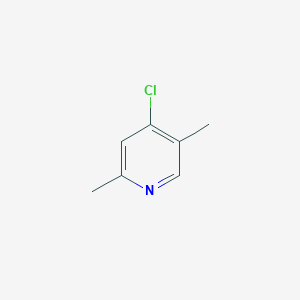

4-Chloro-2,5-dimethylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEAPXXPQSPHFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627349 | |

| Record name | 4-Chloro-2,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22282-80-0 | |

| Record name | 4-Chloro-2,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2,5-dimethylpyridine for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-2,5-dimethylpyridine, a key heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern offers a valuable scaffold for the synthesis of complex molecular architectures, making a thorough understanding of its characteristics essential for researchers, scientists, and drug development professionals.

Structural and Physicochemical Properties

This compound, identified by the CAS number 22282-80-0 , is a substituted pyridine derivative. Its structure features a pyridine ring chlorinated at the 4-position and methylated at the 2- and 5-positions. This arrangement of substituents significantly influences its reactivity and physical properties.

Below is a summary of its key identifiers and physicochemical properties:

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 22282-80-0 | [1] |

| Molecular Formula | C₇H₈ClN | [2] |

| Molecular Weight | 141.60 g/mol | [2] |

| Appearance | Likely a liquid or low-melting solid | Inferred from related compounds |

| Boiling Point | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Solubility | Insoluble in water; Soluble in organic solvents like methylene chloride, acetone, and methanol.[3] | [3] |

| pKa (Predicted) | ~5.22 | [4] |

Synthesis of this compound

The synthesis of 4-chloro-substituted pyridines can be achieved through various methods, often starting from the corresponding pyridine N-oxide or hydroxypyridine. A common and effective method for the chlorination of pyridines involves the use of chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

General Synthetic Workflow: Chlorination of 2,5-Lutidine-N-oxide

A plausible and widely utilized approach for the synthesis of this compound involves the chlorination of the corresponding N-oxide, 2,5-dimethylpyridine-N-oxide (2,5-lutidine-N-oxide). This precursor can be prepared by the oxidation of 2,5-dimethylpyridine (2,5-lutidine).

Rationale behind the choice of N-oxide: The pyridine ring is generally deactivated towards electrophilic substitution. The formation of the N-oxide increases the electron density at the 4-position, making it more susceptible to electrophilic attack by the chlorinating agent. Subsequent deoxygenation leads to the desired chlorinated pyridine.

Exemplary Experimental Protocol: Chlorination using Phosphorus Oxychloride

This protocol is a generalized procedure based on common laboratory practices for the chlorination of pyridine N-oxides and should be adapted and optimized for specific experimental conditions.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, place 2,5-dimethylpyridine-N-oxide (1.0 eq).

-

Addition of Chlorinating Agent: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (3.0-5.0 eq) to the flask at 0 °C (ice bath).

-

Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Chemical Reactivity and Mechanistic Insights

The chemical reactivity of this compound is primarily dictated by the electron-withdrawing nature of the nitrogen atom and the chlorine substituent on the pyridine ring. This makes the 4-position susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is a good leaving group and can be readily displaced by a variety of nucleophiles. This reaction proceeds through a Meisenheimer-like intermediate.

The ability to perform regioselective nucleophilic substitution at the 4-position allows for the systematic exploration of the chemical space around the pyridine core, a fundamental strategy in structure-activity relationship (SAR) studies.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons: Two singlets are expected for the protons on the pyridine ring, likely in the range of δ 7.0-8.5 ppm. The exact chemical shifts will be influenced by the electronic effects of the chloro and methyl groups.

-

Methyl Protons: Two singlets are expected for the two methyl groups, likely in the range of δ 2.2-2.6 ppm.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Five distinct signals are expected for the carbon atoms of the pyridine ring. The carbon atom attached to the chlorine (C4) would likely appear in the range of δ 140-150 ppm. The other aromatic carbons would resonate between δ 120-150 ppm.

-

Methyl Carbons: Two signals for the methyl carbons are expected in the aliphatic region, typically between δ 15-25 ppm.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 141 and an M+2 peak at m/z 143 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or dust. * Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. [3][5]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. [3]* Disposal: Dispose of in accordance with local, state, and federal regulations. [1] Hazard Statements (based on related compounds):

-

Harmful if swallowed. [3]* Causes skin irritation. [3]* Causes serious eye irritation. [3]* May cause respiratory irritation. [3]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its well-defined reactivity, centered around nucleophilic aromatic substitution at the 4-position, provides a reliable platform for the introduction of diverse functionalities. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in the laboratory. As the demand for novel therapeutics continues to grow, the importance of such key heterocyclic intermediates will undoubtedly increase.

References

- Google Patents. A process for the preparation of omeprazol. EP0484265A1.

- PubChem. 2,5-Dimethylpyridine. National Center for Biotechnology Information.

- PubChem. 4-Chloro-2,6-dimethylpyridine. National Center for Biotechnology Information.

- Google Patents. Chlorination process. US4205175A.

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- Google Patents. Method of side-chain chlorination of 2-chloro-methylpyridine. EP0557967A1.

- Arkat USA. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.

- SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.

- The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- European Patent Office. Method of side-chain chlorination of 2-chloro-methylpyridine. EP 0557967 A1.

- Patent 0103553. Intermediates for the preparation of omeprazole.

- SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.

- PubChem. 4'-Chloro-2',5'-dimethoxyacetoacetanilide. National Center for Biotechnology Information.

- PubMed. [Syntheses of methylpyridine derivatives. XXVI. Ring-closure reaction of 3-acylamido-4-chloro-2,6-lutidine with potassium amide in liquid ammonia].

- MDPI. Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubChem. 2,5-Dimethylpyridine. National Center for Biotechnology Information.

- NIST. Pyridine, 2,5-dimethyl-. NIST Chemistry WebBook.

- Odinity. Investigating Substitution Reactions of Various Alcohol-Containing Compounds.

- Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.

- PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).

- ResearchGate. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

- NIST. 4-Chloro-2,4-dimethylhexane. NIST Chemistry WebBook.

- PrepChem.com. Synthesis of 2,5-difluoro-4-chloropyrimidine.

- SpectraBase. 2,5-Lutidine - Optional[MS (GC)] - Spectrum.

- FooDB. Showing Compound 2,5-Dimethylpyridine (FDB004388).

- MDPI. Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes.

- ResearchGate. Synthesis of 2,5-Diaryloxadiazinones.

- ResearchGate. Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes.

Sources

An In-depth Technical Guide to the Synthesis of 4-Chloro-2,5-dimethylpyridine

Abstract

4-Chloro-2,5-dimethylpyridine is a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its strategic importance lies in the reactivity of the chloro-substituent, which allows for facile nucleophilic substitution, and the directing effects of the methyl groups on the pyridine ring. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable building block, detailing the underlying chemical principles, step-by-step experimental protocols, and comparative analysis of different methodologies. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance for laboratory synthesis.

Introduction: The Significance of this compound

This compound, a substituted pyridine derivative, serves as a versatile precursor in organic synthesis. The pyridine scaffold is a ubiquitous motif in medicinal chemistry, and the specific substitution pattern of this compound offers unique opportunities for molecular elaboration. The chlorine atom at the 4-position is susceptible to displacement by various nucleophiles, enabling the introduction of diverse functional groups. The methyl groups at the 2- and 5-positions influence the electronic properties and steric environment of the ring, impacting reactivity and providing points for further modification.

This guide will explore the most prominent and practical synthetic routes to this compound, focusing on the chlorination of 2,5-dimethylpyridine N-oxide and the Sandmeyer reaction of 4-amino-2,5-dimethylpyridine. Each pathway will be dissected to understand the mechanistic underpinnings and practical considerations for successful implementation.

Synthesis via Chlorination of 2,5-Dimethylpyridine N-oxide

One of the most common and efficient methods for the preparation of 4-chloropyridines involves the chlorination of the corresponding pyridine N-oxide. The N-oxide functionality activates the pyridine ring towards electrophilic attack, particularly at the 4-position. Subsequent deoxygenative chlorination furnishes the desired product.

Rationale and Mechanism

The synthesis begins with the oxidation of 2,5-dimethylpyridine (also known as 2,5-lutidine) to its N-oxide. This is typically achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in acetic acid.[1] The resulting 2,5-dimethylpyridine N-oxide possesses enhanced electron density at the 2- and 4-positions of the pyridine ring due to the resonance contribution of the N-oxide group.[1][2]

Chlorination can then be accomplished using various reagents, such as phosphorus oxychloride (POCl₃), oxalyl chloride, or thionyl chloride (SOCl₂).[3][4] The reaction proceeds through the initial attack of the N-oxide oxygen on the electrophilic chlorinating agent, forming a reactive intermediate. This is followed by nucleophilic attack of a chloride ion at the 4-position of the pyridine ring and subsequent elimination to yield the 4-chloro derivative.

Visualizing the Pathway

Caption: Synthesis of this compound from 2,5-Dimethylpyridine.

Experimental Protocol: Chlorination with Phosphorus Oxychloride

This protocol outlines a representative procedure for the synthesis of this compound from 2,5-dimethylpyridine N-oxide using phosphorus oxychloride.

Step 1: Synthesis of 2,5-Dimethylpyridine N-oxide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethylpyridine in a suitable solvent such as acetic acid.

-

Slowly add a 30% solution of hydrogen peroxide to the stirred solution at room temperature.

-

Heat the reaction mixture to 70-80 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and carefully neutralize with a base (e.g., sodium carbonate or sodium hydroxide solution) to pH 8-9.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,5-dimethylpyridine N-oxide.

Step 2: Chlorination of 2,5-Dimethylpyridine N-oxide

-

To a clean, dry round-bottom flask, add 2,5-dimethylpyridine N-oxide.

-

Carefully add phosphorus oxychloride (POCl₃) dropwise to the N-oxide at 0 °C (ice bath). An excess of POCl₃ is typically used.

-

After the addition is complete, slowly warm the reaction mixture to reflux temperature and maintain for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a strong base (e.g., concentrated NaOH or KOH solution) while keeping the temperature low.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to afford pure this compound.

Data Summary

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2,5-Dimethylpyridine | H₂O₂ / Acetic Acid | Acetic Acid | 70-80 | 4-6 | ~90 |

| 2,5-Dimethylpyridine N-oxide | POCl₃ | Neat | Reflux | 2-3 | 75-85 |

Synthesis via the Sandmeyer Reaction

An alternative and powerful route to this compound involves the Sandmeyer reaction, a versatile method for the conversion of an aromatic amine to a halide via a diazonium salt intermediate.[5][6] This pathway starts from 4-amino-2,5-dimethylpyridine.

Rationale and Mechanism

The Sandmeyer reaction is a three-step process:[7]

-

Diazotization: The primary aromatic amine (4-amino-2,5-dimethylpyridine) is treated with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl), at low temperatures (0-5 °C) to form a diazonium salt.[8]

-

Formation of the Aryl Radical: The diazonium salt is then treated with a copper(I) halide, such as copper(I) chloride (CuCl).[5] A single electron transfer from the copper(I) salt to the diazonium salt generates an aryl radical, nitrogen gas, and a copper(II) species.

-

Halogen Transfer: The aryl radical then abstracts a chlorine atom from the copper(II) chloride to form the final product, this compound, and regenerate the copper(I) catalyst.[8]

Visualizing the Pathway

Caption: Sandmeyer reaction for the synthesis of this compound.

Experimental Protocol: Sandmeyer Reaction

This protocol describes the synthesis of this compound from 4-amino-2,5-dimethylpyridine.

Step 1: Diazotization

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-amino-2,5-dimethylpyridine in a mixture of concentrated hydrochloric acid and water.

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (NaNO₂) in water.

-

Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature is maintained below 5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

-

Cool the CuCl solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure complete decomposition of the diazonium salt.

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic extracts with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Data Summary

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 4-Amino-2,5-dimethylpyridine | NaNO₂, HCl | Water/HCl | 0-5 | 0.5-1 | - |

| Diazonium Salt | CuCl | Water/HCl | 0 to 60 | 1-2 | 60-75 |

Comparative Analysis and Field Insights

Both the chlorination of 2,5-dimethylpyridine N-oxide and the Sandmeyer reaction are robust methods for synthesizing this compound. The choice of method often depends on the availability of starting materials, scalability, and safety considerations.

-

Chlorination of the N-oxide is often preferred for its generally higher yields and simpler workup procedure. The starting material, 2,5-dimethylpyridine, is commercially available.[9][10] However, the use of phosphorus oxychloride requires careful handling due to its corrosive and reactive nature.

-

The Sandmeyer reaction provides a reliable alternative, particularly when the corresponding 4-amino-2,5-dimethylpyridine is readily accessible. The reaction conditions are mild, but the in situ generation and handling of diazonium salts require caution as they can be explosive if allowed to dry.

From an industrial perspective, process safety and atom economy are critical. While the Sandmeyer reaction generates nitrogen gas as a benign byproduct, the use of stoichiometric copper salts can be a drawback. The chlorination route, while using a hazardous reagent in POCl₃, can be highly efficient on a large scale with appropriate engineering controls.

Conclusion

The synthesis of this compound is a well-established process with multiple viable pathways. This guide has provided an in-depth technical overview of the two primary methods: chlorination of 2,5-dimethylpyridine N-oxide and the Sandmeyer reaction of 4-amino-2,5-dimethylpyridine. By understanding the underlying chemical principles, detailed experimental protocols, and comparative advantages of each route, researchers and drug development professionals can make informed decisions to efficiently and safely produce this key synthetic intermediate.

References

- Palladium-Catalyzed Chelation-Assisted C–H Bond Halogenation: Selective Chlorination of 2-Arylpyridines with Acid Chlorides. (n.d.). Synfacts.

- Pyrylium salts- kryptonite for the Sandmeyer reaction? (2021, March 26). Scientific Update.

- US Patent 4256894A, "Preparation of chlorinated pyridines." (1981). Google Patents.

- US Patent 6051714A, "Processes for dechlorinating pyridines." (2000). Google Patents.

- CN Patent 102942518B, "Chlorination synthesis method of pyridine derivatives." (2013). Google Patents.

- Sandmeyer reaction. (n.d.). Wikipedia.

- JP Patent 3346011B2, "Method for producing pyridines having chlorine atom at α-position." (2002). Google Patents.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry.

- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society.

- WO Patent 2002102779A1, "Process for the preparation of 4-chloropyridine-n-oxides." (2002). Google Patents.

- Regioselective chlorination of pyridine N‐oxides under optimized reaction condition. (n.d.). ResearchGate.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. (2006). Semantic Scholar.

- Synthesis of 2,5-difluoro-4-chloropyrimidine. (n.d.). PrepChem.com.

- Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. (2022, December 24). YouTube.

- Pyridine N-Oxides. (2012, June 9). Baran Lab.

- Recent trends in the chemistry of pyridine N-oxides. (2001). Arkivoc.

- Deoxygenative chlorination of pyridine N‐oxide. (n.d.). ResearchGate.

- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). Semantic Scholar.

- Dichlorine–pyridine N-oxide halogen-bonded complexes. (2024, October 21). RSC Publishing.

- SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry.

- CN Patent 103360306A, "Method for synthesizing 4-chloro-pyridine." (2013). Google Patents.

- 2,5-Dimethylpyrimidin-4-Amine. (n.d.). PubChem.

- CN Patent 108017573B, "Process for preparing 4-methylenepiperidine or acid addition salt thereof." (2021). Google Patents.

- US Patent 6399781B1, "Process for making 3-amino-2-chloro-4-methylpyridine." (2002). Google Patents.

- 2,5-Dimethylpyridine. (n.d.). PubChem.

- Showing Compound 2,5-Dimethylpyridine (FDB004388). (n.d.). FooDB.

- Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. (2025, August 6). ResearchGate.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. baranlab.org [baranlab.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Showing Compound 2,5-Dimethylpyridine (FDB004388) - FooDB [foodb.ca]

An In-depth Technical Guide to 4-Chloro-2,5-dimethylpyridine Hydrochloride

This guide provides a comprehensive technical overview of 4-Chloro-2,5-dimethylpyridine, with a primary focus on its hydrochloride salt, a key intermediate in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, properties, synthesis, and applications.

Chemical Identity and Nomenclature

This compound, a substituted pyridine derivative, is a valuable building block in the synthesis of more complex molecules. While the free base is a logical synthetic target, it is most commonly available and handled as its hydrochloride salt. This is likely due to enhanced stability and ease of handling compared to the free base. The Chemical Abstracts Service (CAS) has assigned a registry number to the hydrochloride salt, which is the primary identifier used in commerce and research.

Table 1: Chemical Identifiers for this compound Hydrochloride

| Identifier | Value | Source |

| CAS Number | 42045-92-1 | [1] |

| IUPAC Name | This compound hydrochloride | [1] |

| Synonyms | 4-Chloro-2,5-lutidine hydrochloride | [1] |

| Molecular Formula | C₇H₉Cl₂N | [1] |

| Molecular Weight | 178.06 g/mol | [1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in synthesis, dictating factors such as solvent choice, reaction conditions, and purification methods. The properties of this compound hydrochloride are summarized below.

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Melting Point | 198-203 °C | [1] |

| Boiling Point | Not available | |

| Appearance | Off-white to light yellow crystalline powder | [1] |

| Solubility | Information not readily available, but as a hydrochloride salt, it is expected to have some solubility in polar solvents. |

Synthesis and Reaction Pathway

The synthesis of this compound hydrochloride typically involves the chlorination of a suitable precursor, such as a corresponding hydroxypyridine or pyridine N-oxide. A plausible synthetic route would involve the conversion of 2,5-dimethylpyridin-4-ol to the target compound using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), followed by the formation of the hydrochloride salt.

Experimental Protocol: Synthesis of this compound Hydrochloride

Objective: To synthesize this compound hydrochloride from 2,5-dimethylpyridin-4-ol.

Materials:

-

2,5-dimethylpyridin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

Toluene (anhydrous)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dimethylpyridin-4-ol in anhydrous toluene.

-

Chlorination: Cool the mixture in an ice bath and slowly add phosphorus oxychloride dropwise with vigorous stirring.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound free base.

-

Salt Formation: Dissolve the crude free base in diethyl ether and add a stoichiometric amount of concentrated hydrochloric acid.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Applications in Research and Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry due to their presence in a vast number of pharmaceuticals. The pyridine ring system is considered a "privileged scaffold" as it can interact with a wide array of biological targets. This compound hydrochloride serves as a versatile intermediate in the synthesis of more complex, biologically active molecules.

The chloro substituent at the 4-position is a key functional group that can be readily displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functionalities, such as amino, alkoxy, and thioether groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound hydrochloride. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, information can be extrapolated from similar chlorinated pyridine derivatives.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

First-Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

References

Sources

An In-depth Technical Guide to the Reactivity Profile of 4-Chloro-2,5-dimethylpyridine

Abstract

4-Chloro-2,5-dimethylpyridine is a substituted pyridine derivative of significant interest to the scientific community, particularly those in drug development and materials science. Its unique electronic and steric characteristics, governed by the interplay between the electronegative nitrogen atom, the chloro leaving group, and the activating methyl substituents, create a versatile platform for complex molecular synthesis. This guide provides an in-depth analysis of the reactivity profile of this compound, grounded in mechanistic principles and supported by field-proven experimental protocols. We will explore its behavior in key synthetic transformations, including nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions, offering researchers and development professionals the foundational knowledge required to effectively utilize this valuable synthetic building block.

Introduction and Molecular Properties

This compound, also known as 4-chloro-2,5-lutidine, is a heterocyclic aromatic compound with the molecular formula C₇H₈ClN.[1] Its structure features a pyridine ring substituted with a chlorine atom at the 4-position and two methyl groups at the 2- and 5-positions. This specific arrangement of substituents dictates its chemical behavior, making it a highly useful intermediate.

The core of its reactivity lies in the electronic landscape of the pyridine ring. The nitrogen atom is highly electronegative, withdrawing electron density from the ring and making it electron-deficient. This deactivation is particularly pronounced at the α (2, 6) and γ (4) positions. Consequently, the chlorine atom at the 4-position is highly activated towards nucleophilic displacement. Concurrently, the methyl groups are electron-donating groups (+I effect), which slightly counteract the deactivating effect of the nitrogen and can influence the regioselectivity of certain reactions.[2]

| Property | Value |

| Molecular Formula | C₇H₈ClN |

| Molecular Weight | 141.60 g/mol [1] |

| CAS Number | 42045-92-1 (for hydrochloride salt)[3] |

| Appearance | Varies; often a solid or liquid |

| Key Structural Features | Pyridine core, C4-Chloro substituent, C2 & C5-Methyl substituents |

Synthesis of this compound

The most common laboratory and industrial synthesis of 4-chloro-substituted pyridines proceeds through the corresponding pyridine N-oxide. This strategy leverages the N-oxide functionality to activate the 4-position for chlorination.

A representative synthetic pathway involves two main steps:

-

N-Oxidation: 2,5-Dimethylpyridine is oxidized to 2,5-dimethylpyridine N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

-

Chlorination: The resulting N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to install the chlorine atom at the 4-position and concomitantly remove the N-oxide oxygen.[4]

Experimental Protocol: Synthesis via N-Oxide

Step 1: N-Oxidation of 2,5-Dimethylpyridine

-

To a solution of 2,5-dimethylpyridine (1.0 equiv) in glacial acetic acid, add hydrogen peroxide (30% aq. solution, 2.5 equiv) dropwise at room temperature.

-

Heat the reaction mixture to 70-80°C and maintain for 12-16 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,5-dimethylpyridine N-oxide.

Step 2: Chlorination of 2,5-Dimethylpyridine N-oxide

-

To a flask containing phosphorus oxychloride (POCl₃, 3.0 equiv), add 2,5-dimethylpyridine N-oxide (1.0 equiv) portion-wise while cooling in an ice bath to maintain the temperature below 10°C.

-

After the addition is complete, slowly warm the mixture to reflux and maintain for 3-4 hours.

-

Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Basify the mixture to a pH of 8-9 using a cold concentrated sodium hydroxide solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain this compound.

Reactivity Profile: Core Transformations

The reactivity of this compound is dominated by reactions that substitute the C4-chloro group.

Nucleophilic Aromatic Substitution (SNAr)

The C4 position of the pyridine ring is highly susceptible to nucleophilic attack due to the ability of the ring nitrogen to stabilize the resulting anionic intermediate (Meisenheimer complex).[5][6] This makes SNAr the most prominent reaction pathway for this molecule.

Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, a key stabilizing feature that lowers the activation energy of this step.[5][7]

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

A wide variety of nucleophiles can be employed, including:

-

O-Nucleophiles: Alcohols and phenols (in the presence of a base) to form ethers.

-

N-Nucleophiles: Primary and secondary amines to form substituted aminopyridines.

-

S-Nucleophiles: Thiols to form thioethers.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C, C-N, and C-O bond formation. While chloropyridines are generally less reactive than their bromo or iodo counterparts, modern catalyst systems with specialized phosphine ligands enable efficient coupling.[8]

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the chloropyridine with an organoboron reagent (e.g., a boronic acid or ester).[9][10] This reaction is widely used in the synthesis of biaryl compounds.

Catalytic Cycle Insight: The reaction begins with the oxidative addition of the chloropyridine to a Pd(0) catalyst. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[10]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like potassium carbonate (2.0 equiv).

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent system, typically a mixture of toluene and water.

-

Heat the mixture to 80-100°C and stir for 6-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution. Purify the residue by column chromatography to yield the coupled product.

This reaction is a powerful tool for forming C-N bonds, coupling the chloropyridine with a primary or secondary amine.[11][12] It has largely replaced harsher classical methods for synthesizing aryl amines.

Catalytic Cycle Insight: Similar to the Suzuki coupling, the cycle involves oxidative addition of the chloropyridine to Pd(0). The coordinated amine is then deprotonated by a strong base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine product and regenerates the Pd(0) catalyst.[12][13] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step, especially with less reactive aryl chlorides.[8]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

-

In an oven-dried flask under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.05 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv).

-

Add an anhydrous, degassed solvent like toluene or dioxane.

-

Heat the reaction mixture to 90-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude material via column chromatography.

-

Sonogashira Coupling: This reaction couples this compound with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding substituted alkynylpyridines.[14][15] It typically employs a dual catalyst system of palladium and copper(I) iodide.[16]

-

Negishi Coupling: Involving the reaction with an organozinc reagent, the Negishi coupling is another effective method for C-C bond formation.[17][18] It is known for its high functional group tolerance.[19]

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System |

| Suzuki-Miyaura | Boronic Acid/Ester | C(sp²)-C(sp²) | Pd(0) catalyst, Phosphine ligand, Base |

| Buchwald-Hartwig | Amine (1° or 2°) | C(sp²)-N | Pd(0) catalyst, Bulky phosphine ligand, Strong base |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd(0) catalyst, Cu(I) co-catalyst, Amine base |

| Negishi | Organozinc Reagent | C(sp²)-C(sp²/sp³) | Pd(0) or Ni(0) catalyst |

Applications in Complex Molecule Synthesis

The versatile reactivity of this compound makes it a valuable precursor in the synthesis of biologically active molecules and functional materials. Its ability to undergo selective functionalization at the C4 position allows for the introduction of diverse pharmacophores and structural motifs. For instance, substituted aminopyridines derived from this starting material are common scaffolds in kinase inhibitors and other therapeutic agents. The biaryl structures synthesized via Suzuki coupling are prevalent in pharmaceuticals, agrochemicals, and organic electronics.[20][21]

Caption: General experimental workflow for functionalizing the title compound.

Conclusion

This compound exhibits a well-defined and highly useful reactivity profile centered on the substitution of its C4-chloro group. The electron-deficient nature of the pyridine ring activates this position for classical SNAr reactions with a range of nucleophiles. Furthermore, it serves as a robust substrate in modern palladium-catalyzed cross-coupling reactions, including the Suzuki, Buchwald-Hartwig, Sonogashira, and Negishi couplings. This dual reactivity allows for the strategic and efficient construction of complex molecular architectures, cementing its role as a key building block for researchers in medicinal chemistry and materials science. Understanding the principles outlined in this guide empowers scientists to leverage the full synthetic potential of this versatile intermediate.

References

- Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine.

- Wikipedia. Buchwald–Hartwig amination.

- Wikipedia. Negishi coupling.

- Chemistry Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?

- Wikipedia. Sonogashira coupling.

- Chem-Impex. 4-Chloro-2,6-dimethyl-3-nitropyridine.

- YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- Organic Chemistry Portal. Negishi Coupling.

- ECHEMI. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?

- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- Semantic Scholar. Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.

- PubChem. 4-Chloro-2,6-dimethylpyridine.

- Organic Chemistry Portal. (2002). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction.

- MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.

- Wikipedia. Electrophilic aromatic directing groups.

- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.

- Organic Chemistry Portal. Suzuki Coupling.

- ResearchGate. (2025, August 6). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition.

- ChemicalBook. This compound hydrochloride.

Sources

- 1. 4-Chloro-2,6-dimethylpyridine | C7H8ClN | CID 588175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. This compound hydrochloride | 42045-92-1 [chemicalbook.com]

- 4. (Open Access) Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (2007) | Xia Liang | 1 Citations [scispace.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 8. jk-sci.com [jk-sci.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 17. Negishi coupling - Wikipedia [en.wikipedia.org]

- 18. Negishi Coupling [organic-chemistry.org]

- 19. Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]

- 20. chemimpex.com [chemimpex.com]

- 21. researchgate.net [researchgate.net]

Introduction: The Strategic Value of a Substituted Pyridine

An In-Depth Technical Guide to 4-Chloro-2,5-dimethylpyridine for Advanced Research

Welcome to a comprehensive technical exploration of this compound (also known as 4-chloro-2,5-lutidine). This guide is designed for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this valuable heterocyclic building block. We will move beyond simple data recitation to explore the causality behind its synthesis, its inherent reactivity, and its strategic application in the complex landscape of modern pharmaceutical development.

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs. Its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the physicochemical properties of a molecule makes it a privileged structure. The strategic placement of substituents transforms this simple heterocycle into a highly versatile tool. This compound is a prime example, offering a unique combination of features: the dimethyl substitution pattern provides steric and electronic definition, while the chlorine atom at the 4-position serves as an activated leaving group, unlocking a gateway to a multitude of molecular architectures. This guide will provide the foundational knowledge to leverage this reagent's full potential.

Section 1: Core Physicochemical & Safety Data

Before any synthetic work, a thorough understanding of a compound's properties and safety requirements is paramount. The data presented here is compiled from established chemical databases and safety data sheets for closely related compounds, providing a reliable profile for laboratory use.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN | PubChem[1] |

| Molecular Weight | 141.60 g/mol | PubChem[1] |

| IUPAC Name | 4-chloro-2,6-dimethylpyridine | PubChem[1] |

| CAS Number | 3512-75-2 (for the related 2,6-isomer) | PubChem[1] |

| Predicted XLogP3 | 2.3 | PubChem[1] |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

Safety & Handling Profile:

As a chlorinated organic compound and a pyridine derivative, this compound must be handled with appropriate care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and nitrile gloves, is required.

-

Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Causes irritation to the skin, eyes, and respiratory tract.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Section 2: A Plausible and Robust Synthetic Pathway

Step 1: N-Oxidation of 2,5-Dimethylpyridine

The initial step is the oxidation of the pyridine nitrogen. This transformation is critical as it electronically alters the ring, making the C4 position susceptible to electrophilic attack by a chlorinating agent, which ultimately leads to substitution.

Experimental Protocol: Synthesis of 2,5-Dimethylpyridine N-oxide

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2,5-dimethylpyridine (1.0 eq) and dichloromethane (DCM) to make a 0.5 M solution.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Reagent Addition: Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The use of m-CPBA is standard for this transformation due to its reliability and relatively safe handling compared to other peroxy acids.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a 10% aqueous sodium sulfite solution to destroy excess peroxide. Basify the mixture to a pH of ~9-10 with a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2,5-dimethylpyridine N-oxide.

Step 2: Deoxygenative Chlorination of 2,5-Dimethylpyridine N-oxide

With the N-oxide in hand, the key chlorination step can be performed. Using a reagent like phosphorus oxychloride (POCl₃) or oxalyl chloride achieves both chlorination at the C4 position and subsequent deoxygenation in a single, efficient process.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place the 2,5-dimethylpyridine N-oxide (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the flask at room temperature under an inert atmosphere (e.g., nitrogen or argon). This reaction is typically run with POCl₃ serving as both the reagent and the solvent.

-

Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. The elevated temperature is necessary to drive the reaction to completion. Monitor by TLC or GC-MS.

-

Workup: After cooling to room temperature, very carefully quench the reaction by pouring it slowly over crushed ice. This step is highly exothermic and must be performed with caution in a fume hood.

-

Neutralization: Neutralize the acidic aqueous solution with a solid base like sodium carbonate or by the slow addition of a concentrated NaOH solution until the pH is ~8-9, keeping the mixture cool in an ice bath.

-

Extraction: Extract the product from the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or DCM.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation to afford pure this compound.

Diagram: Proposed Synthetic Workflow

Sources

An In-depth Technical Guide to 4-Chloro-2,5-dimethylpyridine: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Chloro-2,5-dimethylpyridine

This compound, with the CAS Number 22282-80-0, is a substituted pyridine derivative. Pyridine-based ring systems are among the most extensively utilized heterocycles in drug design due to their significant impact on pharmacological activity.[1][2] These structures are present in numerous FDA-approved pharmaceuticals.[1] The chlorine atom and two methyl groups on the pyridine ring of this compound provide specific steric and electronic properties, making it a valuable intermediate for synthesizing more complex molecules. Its structural relative, 2,5-dimethylpyridine (also known as 2,5-lutidine), is a basic compound found naturally in tea.[3] The addition of a chlorine atom at the 4-position enhances its utility as a reactive handle for further chemical transformations.

Commercial Availability and Key Suppliers

This compound is available from various chemical suppliers, typically on a research to bulk scale. The purity and available quantities can vary, so it is crucial to consult supplier specifications. Below is a summary of some commercial sources.

| Supplier | Product/CAS Number | Notes |

| BLD Pharm | 22282-80-0 | Offers the product and provides analytical data such as NMR, HPLC, and LC-MS.[4] |

| Simson Pharma Limited | Not directly listed, but offers a related compound, 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine (CAS 142885-96-9), often via custom synthesis. Provides a Certificate of Analysis. | |

| ChemicalBook | 42045-92-1 (for the hydrochloride salt) | Aggregates information and lists multiple suppliers.[5] |

Note: The availability and stock status of chemicals can change. It is always recommended to check directly with the suppliers for the most current information.

Synthesis and Purification Strategies

The synthesis of chloropyridines can be achieved through various methods. While specific protocols for this compound are proprietary to manufacturers, general synthetic strategies for chlorination of pyridine rings are well-documented.

General Synthetic Approach

A common method involves the direct chlorination of the corresponding pyridine-N-oxide. The N-oxide activates the pyridine ring, making it more susceptible to electrophilic substitution. Subsequent removal of the N-oxide group yields the desired chloropyridine. Another approach is the treatment of a pyridine derivative with a chlorinating agent like phosphorus oxychloride or sulfuryl chloride.[6][7]

For instance, a general process for preparing 4-chloropyridine-N-oxides involves treating the corresponding 4-H-pyridine-N-oxide with chlorine gas (Cl₂).[8] This method can be adapted for substituted pyridines.

Experimental Workflow: General Chlorination of a Pyridine Derivative

Caption: General workflow for synthesis and purification.

Purification Protocols

Impurities in pyridine compounds often include water and related amines like picolines and lutidines.[9] Standard purification techniques for pyridine derivatives include:

-

Drying : The compound can be dried using agents like solid potassium hydroxide (KOH), sodium hydroxide (NaOH), or calcium oxide (CaO), followed by fractional distillation.[9]

-

Extraction : After the reaction, the mixture is typically transferred to a separatory funnel, diluted with a solvent like dichloromethane and washed with a saturated sodium chloride solution. The aqueous layer is then extracted multiple times with the organic solvent.[10]

-

Chromatography : Flash column chromatography is a common method for purifying the final product to a high degree.[10]

-

Crystallization : For solid derivatives, crystallization from a suitable solvent system can be an effective purification method.

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[2] Chlorinated organic compounds, in particular, are significant in pharmaceuticals, with over 250 FDA-approved chloro-containing drugs on the market.[11]

This compound serves as a versatile intermediate in the synthesis of more complex molecules for various applications:

-

Pharmaceuticals : It is a key building block for creating compounds with potential biological activities. For example, related compounds like 4-chloro-2,3-dimethylpyridine-N-oxide are used in the synthesis of anti-inflammatory and antimicrobial agents.[12] The chloro-substituent can be readily displaced by nucleophiles, allowing for the introduction of diverse functional groups.

-

Agrochemicals : Similar to its role in pharmaceuticals, this compound can be a precursor for pesticides and herbicides. The pyridine core is a common feature in many agrochemicals.[12]

-

Heterocyclic Chemistry : In a broader context, it is used in the construction of fused heterocyclic systems. For instance, related diamino-pyridines are precursors for imidazo[4,5-b]pyridines, which are known for their wide range of biological activities, including antiproliferative and antiviral properties.[13]

Safety, Handling, and Storage

Substituted chloropyridines are generally classified as hazardous chemicals. While a specific safety data sheet (SDS) for this compound should be obtained from the supplier, data from related compounds like 4-Chloro-2,6-dimethylpyridine indicate the following potential hazards:

-

Health Hazards : Harmful if swallowed or in contact with skin.[14] Causes skin irritation and serious eye irritation.[15][16] May also cause respiratory irritation.[15][16]

-

Environmental Hazards : May be harmful to aquatic life with long-lasting effects.[15]

Recommended Handling Procedures

Caption: Recommended safety and handling workflow.

Storage: It is advisable to keep containers tightly closed in a dry, cool, and well-ventilated place.[14] Some related compounds recommend refrigeration.[17] Always refer to the supplier-specific SDS for detailed storage and handling information.

Conclusion

This compound is a commercially available and valuable chemical intermediate for the pharmaceutical and agrochemical industries. Its utility stems from the reactivity of the chlorine atom and the overall structure of the substituted pyridine ring. While its synthesis involves standard organic chemistry techniques, proper purification and handling are crucial due to its potential hazards. For researchers and drug development professionals, this compound represents a key starting material for the synthesis of novel and biologically active molecules.

References

- Organic Syntheses. Organic Syntheses Procedure. [Link]

- Eureka | Patsnap. Method for synthesizing 4-chloro-pyridine. [Link]

- Google Patents.

- EC-000.2046. 4-Chloro-2,5-dimethylpyrimidine supplier - CAS 75712-74-2. [Link]

- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.

- Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

- LookChem.

- DDDT. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D. [Link]

- MDPI.

- FooDB. Showing Compound 2,5-Dimethylpyridine (FDB004388). [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design | MDPI [mdpi.com]

- 3. Showing Compound 2,5-Dimethylpyridine (FDB004388) - FooDB [foodb.ca]

- 4. 22282-80-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound hydrochloride | 42045-92-1 [chemicalbook.com]

- 6. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 8. WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents [patents.google.com]

- 9. Purification of Pyridine - Chempedia - LookChem [lookchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. jubilantingrevia.com [jubilantingrevia.com]

- 16. 3512-75-2 Cas No. | 4-Chloro-2,6-dimethylpyridine | Apollo [store.apolloscientific.co.uk]

- 17. fishersci.com [fishersci.com]

Unlocking Synthetic Frontiers: A Technical Guide to the Potential Research Areas Involving 4-Chloro-2,5-dimethylpyridine

Abstract

4-Chloro-2,5-dimethylpyridine, a substituted pyridine derivative, stands as a versatile and highly valuable building block in modern organic synthesis. Its strategic placement of a chloro substituent at the 4-position, flanked by two methyl groups, imparts a unique reactivity profile that is ripe for exploration by researchers in drug discovery, agrochemical development, and materials science. This in-depth technical guide navigates the synthetic landscape of this compound, elucidating its preparation, key reactivity patterns, and, most importantly, identifying promising, yet underexplored, research avenues. This document is intended to serve as a practical and insightful resource for scientists and professionals seeking to leverage this scaffold for the creation of novel and functional molecules.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry and agrochemicals, owing to its ability to engage in hydrogen bonding and its metabolic stability. The introduction of a chlorine atom at the 4-position of the 2,5-dimethylpyridine core creates a key handle for a variety of synthetic transformations. The electron-withdrawing nature of the nitrogen atom in the pyridine ring renders the 4-position susceptible to nucleophilic attack, making the chloro group an excellent leaving group for substitution reactions.[1][2] Furthermore, this C-Cl bond is amenable to a host of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures.[3] The flanking methyl groups at the 2- and 5-positions can influence the molecule's conformation, solubility, and metabolic profile, while also offering potential sites for further functionalization.

This guide will first detail the synthesis of this compound, followed by an exploration of its reactivity in key synthetic transformations. The core of this document will then focus on proposing novel research directions, complete with experimental workflows and mechanistic considerations.

Synthesis of this compound: A Reliable and Scalable Approach

The most common and efficient route to this compound involves the chlorination of the corresponding N-oxide precursor, 2,5-lutidine N-oxide. This two-step process is generally high-yielding and scalable.

Step 1: N-Oxidation of 2,5-Lutidine

The initial step involves the oxidation of commercially available 2,5-lutidine (also known as 2,5-dimethylpyridine) to its N-oxide. This transformation increases the electron density of the pyridine ring, facilitating subsequent electrophilic reactions, and also activates the 4-position for chlorination.

Experimental Protocol: Synthesis of 2,5-Lutidine N-oxide

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 2,5-Lutidine | 1.0 | 107.15 | 10.7 g |

| Glacial Acetic Acid | - | 60.05 | 50 mL |

| Hydrogen Peroxide (30%) | 2.0 | 34.01 | 22.7 mL |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-lutidine in glacial acetic acid.

-

Heat the mixture to 70-80 °C.

-

Slowly add hydrogen peroxide (30% aqueous solution) dropwise to the reaction mixture, maintaining the temperature below 90 °C.

-

After the addition is complete, continue heating the mixture at 80 °C for 4-6 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2,5-lutidine N-oxide as a crystalline solid.

Step 2: Chlorination of 2,5-Lutidine N-oxide

The chlorination of 2,5-lutidine N-oxide at the 4-position is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4][5] The reaction proceeds via an initial activation of the N-oxide oxygen, followed by nucleophilic attack of the chloride ion at the electron-deficient 4-position.

Experimental Protocol: Synthesis of this compound

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 2,5-Lutidine N-oxide | 1.0 | 123.15 | 12.3 g |

| Phosphorus Oxychloride | 1.5 | 153.33 | 20.5 mL |

| Dichloromethane (anhydrous) | - | - | 100 mL |

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,5-lutidine N-oxide and anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by a saturated solution of sodium bicarbonate until the pH is neutral.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a clear oil or low-melting solid.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound stems from two primary modes of reactivity: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates nucleophilic aromatic substitution (SNAr).[1][2] The chloro group at the 4-position is an excellent leaving group, readily displaced by a variety of nucleophiles.

Mechanistic Insight:

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom. Subsequent elimination of the chloride ion restores the aromaticity of the ring.[1][6]

dot

Caption: Generalized mechanism for SNAr on this compound.

Potential Research Areas:

-

Novel Heterocyclic Scaffolds: The displacement of the chloro group with bifunctional nucleophiles can lead to the formation of novel fused heterocyclic systems. For example, reaction with substituted hydrazines could yield pyrazolopyridines, while reaction with amino-thiols could lead to the formation of thienopyridines.

-

Linker Chemistry for PROTACs and Molecular Glues: The reactivity of the 4-position can be exploited to attach linkers for the development of Proteolysis Targeting Chimeras (PROTACs) or molecular glues. The pyridine core can serve as a versatile scaffold for connecting a protein-of-interest (POI) binder to an E3 ligase binder.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for a variety of these transformations.

dot

Caption: Key Pd-catalyzed cross-coupling reactions of this compound.

Potential Research Areas:

-

Kinase Inhibitor Scaffolds: Many kinase inhibitors feature a substituted pyridine core.[7][8][9] The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids can generate libraries of compounds for screening against a panel of kinases.[3][10][11][12][13] The 2,5-dimethyl substitution pattern can provide steric hindrance that may enhance selectivity for specific kinase targets.

Proposed Experimental Workflow: Suzuki-Miyaura Coupling

-

To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).

-

Add a solvent system, for example, a mixture of dioxane and water (4:1).

-

Seal the vial and heat in a microwave reactor to 100-120 °C for 15-30 minutes.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash chromatography.

-

-

Novel Agrochemicals: Pyridine-based compounds are also prevalent in the agrochemical industry.[14][15] The Buchwald-Hartwig amination of this compound with a diverse range of primary and secondary amines can lead to the discovery of new herbicides, fungicides, and insecticides.[16][17][18][19][20]

Proposed Experimental Workflow: Buchwald-Hartwig Amination

-

In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable ligand (e.g., XPhos, 0.04 eq.), and a base (e.g., NaOtBu, 1.4 eq.).

-

Add this compound (1.0 eq.) and the desired amine (1.2 eq.).

-

Add anhydrous, degassed toluene as the solvent.

-

Seal the tube and heat the reaction mixture to 80-100 °C, monitoring by TLC or GC-MS.

-

Once the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract with an organic solvent, dry, and concentrate.

-

Purify by column chromatography.

-

C-H Functionalization

While the reactivity of the C-Cl bond is well-established, the direct functionalization of the C-H bonds of the pyridine ring and the methyl groups represents a more cutting-edge research area. Recent advances in transition-metal-catalyzed C-H activation could open up new avenues for derivatizing the this compound scaffold.

Potential Research Areas:

-

Late-Stage Functionalization: The development of regioselective C-H arylation or alkylation methods for the 3- and 6-positions of the pyridine ring would be highly valuable for the late-stage modification of complex molecules. This would allow for rapid diversification of lead compounds without the need for de novo synthesis.

-

Functionalization of the Methyl Groups: The methyl groups at the 2- and 5-positions could also be targets for functionalization. For example, radical-mediated benzylic bromination followed by nucleophilic substitution could introduce a variety of functional groups at these positions.

Future Perspectives and Conclusion

This compound is a readily accessible and highly versatile building block with significant untapped potential. While its utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling is established in principle, the exploration of its application in the synthesis of novel bioactive compounds remains a fertile ground for research. The proposed research areas in kinase inhibitor discovery, agrochemical development, and the exploration of C-H functionalization strategies offer exciting opportunities for innovation. By leveraging the unique reactivity of this scaffold, researchers can unlock new synthetic pathways and accelerate the discovery of next-generation pharmaceuticals and agrochemicals. This guide serves as a foundational resource to inspire and direct these future endeavors.

References

- How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017, August 20). Chemistry Stack Exchange. [Link]

- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules, 26(16), 4985. [Link]

- Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

- The reaction of 4‐chloropyridine with some amines. (2010, September 2). Semantic Scholar. [Link]

- Method for synthesizing 4-chloro-pyridine. (Patent No. CN103360306A).

- Buchwald–Hartwig amin

- Suzuki coupling of different chloropyridines with phenylboronic acids.

- Method for synthesizing 4-chloro-pyridine.

- Production method for synthesizing chlorpyrifos by taking tetrachloropyridine as raw material. (Patent No. CN102443024A).

- Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry. [Link]

- Process for the preparation of 4-chloropyridine-n-oxides. (Patent No. WO2002102779A1).

- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]